7-Bromo-4,5-dihydro-3H-benzo[e]indazole
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Overview
Description
7-Bromo-4,5-dihydro-3H-benzo[e]indazole is a heterocyclic aromatic organic compound. It belongs to the indazole family, which is known for its diverse biological activities, including anti-inflammatory, antimicrobial, anticancer, and antihypertensive properties . The compound’s unique structure, featuring a bromine atom at the 7th position, contributes to its distinct chemical and biological characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-4,5-dihydro-3H-benzo[e]indazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-bromoaniline with hydrazine hydrate, followed by cyclization in the presence of a suitable catalyst . The reaction conditions often require elevated temperatures and inert atmospheres to ensure the desired product’s formation.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
7-Bromo-4,5-dihydro-3H-benzo[e]indazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The bromine atom at the 7th position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
7-Bromo-4,5-dihydro-3H-benzo[e]indazole has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activities make it a candidate for studying cellular processes and developing new therapeutic agents.
Medicine: Its potential anti-inflammatory, antimicrobial, and anticancer properties are of interest for drug development.
Industry: It can be used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 7-Bromo-4,5-dihydro-3H-benzo[e]indazole involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit cyclooxygenase-2 (COX-2) to exert anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
Indazole: The parent compound with similar biological activities.
2-Bromoindazole: Another brominated indazole with distinct properties.
4,5-Dihydro-1H-benzo[e]indazole: A related compound with a different substitution pattern.
Uniqueness
7-Bromo-4,5-dihydro-3H-benzo[e]indazole is unique due to the presence of the bromine atom at the 7th position, which influences its reactivity and biological activity. This substitution pattern distinguishes it from other indazole derivatives and contributes to its specific applications and effects .
Properties
Molecular Formula |
C11H9BrN2 |
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Molecular Weight |
249.11 g/mol |
IUPAC Name |
7-bromo-4,5-dihydro-3H-benzo[e]indazole |
InChI |
InChI=1S/C11H9BrN2/c12-8-2-3-9-7(5-8)1-4-11-10(9)6-13-14-11/h2-3,5-6H,1,4H2,(H,13,14) |
InChI Key |
CJEPBRYXVZBAGJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C=NN2)C3=C1C=C(C=C3)Br |
Origin of Product |
United States |
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